5-chloro-3-fluoro-3H-pyridin-2-one
Description
5-Chloro-3-fluoro-3H-pyridin-2-one is a halogenated pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom (at position 2) and two halogen substituents: chlorine at position 5 and fluorine at position 2. This scaffold is notable for its electronic and steric properties, influenced by the electron-withdrawing halogens. The compound’s synthetic accessibility and tunable reactivity make it a valuable intermediate in medicinal chemistry.
Properties
Molecular Formula |
C5H3ClFNO |
|---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
5-chloro-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
BXKKREQITGONIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridin-2-one derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 5-chloro-3-fluoro-3H-pyridin-2-one may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
5-Chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Halogenated Pyridinones and Pyridazinones
5-Chloro-6-phenylpyridazin-3(2H)-one ():
- Structure: Differs in the ring system (pyridazinone vs. pyridinone) and substituents (phenyl at position 6).
- Synthesis: Prepared via nucleophilic substitution with halides under basic conditions (K₂CO₃/acetone) .
- Reactivity: Pyridazinones exhibit distinct reactivity due to the additional nitrogen atom, enabling diverse functionalization.
5-Fluoro-3-iodopyridin-2-ol ():
- Structure: Features iodine at position 3 and hydroxyl at position 2 instead of fluorine and ketone oxygen.
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ():
- Similarity Score: 0.89 (structural similarity due to chloro and pyridinone motifs) .
Substituted Pyridinone Derivatives with Pharmacological Relevance
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one ():
- Structure: Chlorine on a pendant phenyl group at position 3 and aniline at position 3.
- Activity: Demonstrates efficacy in treating mechanical allodynia, suggesting halogenated pyridinones modulate neuronal signaling .
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine ():
Halogen and Heterocycle Effects on Reactivity
4-Chloro-5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one ():
- Synthesis: Utilizes SNAr reactions with 4-bromo-5-chloro-2-fluoropyridine, emphasizing fluorine’s role as a leaving group in aromatic substitution .
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid ():
- Structure: Carboxylic acid at position 3 and ethylamino at position 4.
- Acidity: The carboxylic acid group introduces pH-dependent solubility, unlike the neutral pyridinone core .
Data Tables: Structural and Functional Comparison
Key Findings and Implications
- Halogen Positioning: Chlorine at position 5 and fluorine at position 3 optimize electronic effects for nucleophilic substitution and stability .
- Ring System Variations: Pyridazinones (six-membered, two adjacent nitrogens) offer distinct reactivity compared to pyridinones, impacting drug metabolism and target engagement .
- Biological Activity: Fluorine’s small size and high electronegativity enhance bioavailability, while chlorine improves lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
